molecular formula C6H10N6O2 B13257233 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine

Cat. No.: B13257233
M. Wt: 198.18 g/mol
InChI Key: YTUUAFZXEFKGLN-UHFFFAOYSA-N
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Description

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-nitro-1,2,4-triazole moiety

Preparation Methods

The synthesis of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine typically involves the reaction of piperazine with 5-nitro-1,2,4-triazole under specific conditions. One common method includes:

    Starting Materials: Piperazine and 5-nitro-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Catalysts: Catalysts like potassium carbonate may be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of energetic materials due to its high nitrogen content.

    Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific targets, influencing the compound’s activity.

Comparison with Similar Compounds

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H10N6O2

Molecular Weight

198.18 g/mol

IUPAC Name

1-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine

InChI

InChI=1S/C6H10N6O2/c13-12(14)6-8-5(9-10-6)11-3-1-7-2-4-11/h7H,1-4H2,(H,8,9,10)

InChI Key

YTUUAFZXEFKGLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)[N+](=O)[O-]

Origin of Product

United States

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